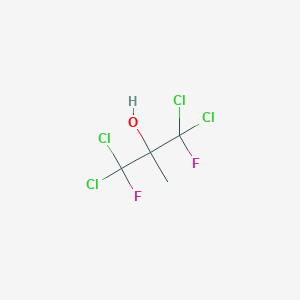
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol is a chemical compound with a complex structure, characterized by the presence of chlorine and fluorine atoms attached to a central carbon backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the use of epichlorohydrin and a mixture of hydrogen fluoride and potassium fluoride in diethylene glycol as a solvent. The reaction is carried out at elevated temperatures, around 160-170°C, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
科学的研究の応用
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and chlorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, solvents, and other industrial applications.
作用機序
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied .
類似化合物との比較
Similar Compounds
1,1,1,2-Tetrachloro-2,2-difluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Another chlorofluorocarbon with a different arrangement of chlorine and fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A fluorinated alcohol with distinct chemical properties and applications.
Uniqueness
1,1,3,3-Tetrachloro-1,3-difluoro-2-methylpropan-2-ol is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and potential applications. Its combination of halogenation and hydroxyl functional groups makes it a versatile compound for various scientific and industrial uses.
特性
CAS番号 |
3960-86-9 |
|---|---|
分子式 |
C4H4Cl4F2O |
分子量 |
247.9 g/mol |
IUPAC名 |
1,1,3,3-tetrachloro-1,3-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H4Cl4F2O/c1-2(11,3(5,6)9)4(7,8)10/h11H,1H3 |
InChIキー |
VFJHVGXODBGKGE-UHFFFAOYSA-N |
正規SMILES |
CC(C(F)(Cl)Cl)(C(F)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
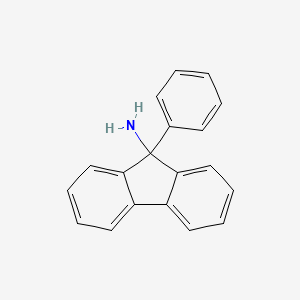
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)


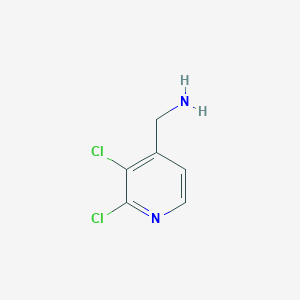
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
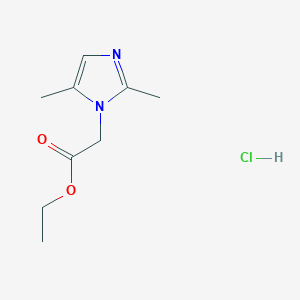
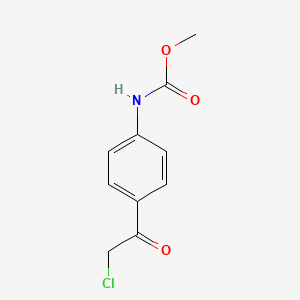
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
